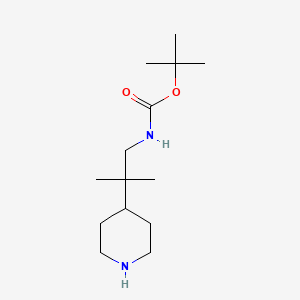

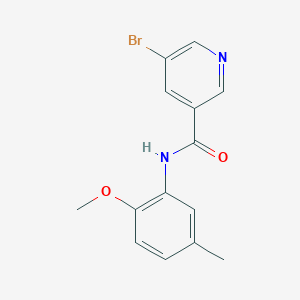

5-bromo-N-(2-methoxy-5-methylphenyl)pyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-bromo-N-(2-methoxy-5-methylphenyl)pyridine-3-carboxamide is a chemical compound with an empirical formula of C6H6BrNO . It is used as a building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .

Synthesis Analysis

The synthesis of similar compounds involves the catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation . The hydromethylation sequence has been applied to methoxy protected compounds .Molecular Structure Analysis

The molecular structure of 5-bromo-N-(2-methoxy-5-methylphenyl)pyridine-3-carboxamide can be represented by the SMILES string COc1ccc(Br)cn1 . The InChI key is XADICJHFELMBGX-UHFFFAOYSA-N .Chemical Reactions Analysis

The chemical reactions involving similar compounds include the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . This is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis

The compound has a refractive index of n20/D 1.555 (lit.), a boiling point of 80 °C/12 mmHg (lit.), and a density of 1.453 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique

Building Block for β-Alanine Moiety of an αvβ3 Antagonist

This compound serves as a building block for the β-alanine moiety of an αvβ3 antagonist . αvβ3 antagonists are a class of drugs that inhibit the αvβ3 integrin, a protein that plays a crucial role in angiogenesis, a process used by tumors to grow blood vessels and thus feed themselves .

Synthesis of a Potent and Selective Somatostatin sst3 Receptor Antagonist

The compound is used for the synthesis of a potent and selective somatostatin sst3 receptor antagonist . Somatostatin sst3 receptors are involved in numerous biological processes, including inhibition of hormone and other secretions, and modulation of neurotransmission and cell proliferation .

Inhibitor of Neuropeptide Y Y5 Receptor

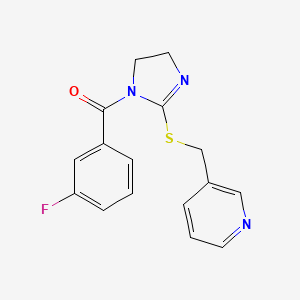

Research has shown that this compound can be used in the discovery of pyridone-containing imidazolines as potent and selective inhibitors of neuropeptide Y Y5 receptor . Neuropeptide Y Y5 receptor is a protein that in humans is encoded by the NPY5R gene. It has been associated with obesity and it’s potential target for weight loss drugs .

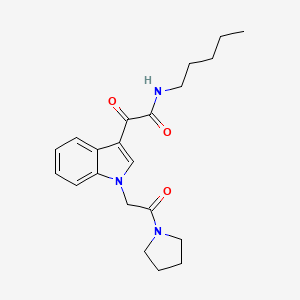

Biological Potential of Indole Derivatives

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This compound, being an indole derivative, could potentially exhibit these activities .

Antiviral Activity

6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . As a derivative of indole, this compound could potentially have antiviral properties .

Anti-inflammatory Activity

Indole derivatives have been found to possess anti-inflammatory activities . Therefore, this compound could potentially be used in the treatment of inflammatory conditions .

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

5-bromo-N-(2-methoxy-5-methylphenyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2O2/c1-9-3-4-13(19-2)12(5-9)17-14(18)10-6-11(15)8-16-7-10/h3-8H,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEIKBHHQGFZMNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CN=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(2-methoxy-5-methylphenyl)pyridine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(6-methylimidazo[2,1-b]thiazol-3-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide](/img/structure/B2644539.png)

![3-((Benzyloxy)methyl)-4,6-dimethoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2644541.png)

![(1R,3S)-3-Amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol;hydrochloride](/img/structure/B2644545.png)

![3-[(2S)-oxolan-2-yl]propanoic acid](/img/structure/B2644549.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-(1-phenylethyl)oxamide](/img/structure/B2644554.png)